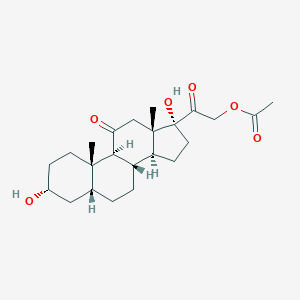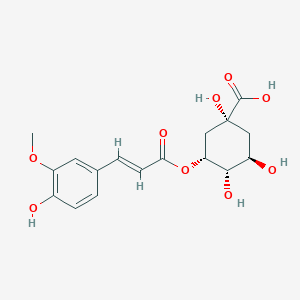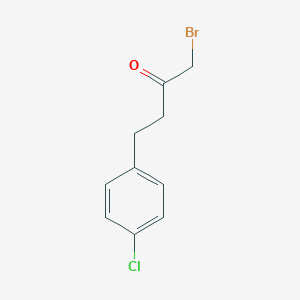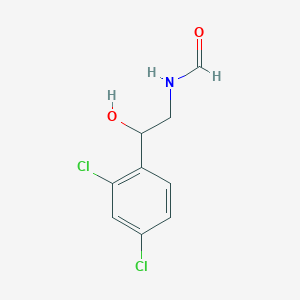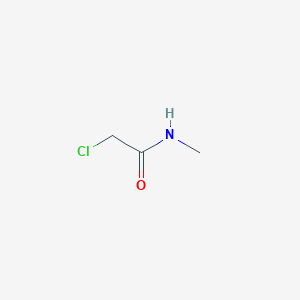
2-Chloro-N-methylacetamide
Vue d'ensemble
Description
2-Chloro-N-methylacetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) linked to a nitrogen atom. The compound is not directly studied in the provided papers, but related compounds with similar structures have been synthesized and analyzed for various properties and potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves the acetylation of aromatic amines with chloroacetyl chloride, followed by various other reactions such as esterification and ester interchange steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a multi-step process starting with N-methylaniline and chloracetyl chloride, yielding a high total yield of 88.0% . Similarly, other acetamide derivatives, such as 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, were synthesized and evaluated for therapeutic efficacy .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide was determined, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . The geometric parameters of various acetamide derivatives have been found to be similar, with the conformation of the N-H bond being a point of interest in relation to other substituents on the aromatic ring .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents. The presence of electron-withdrawing or electron-donating groups can influence the reactivity of the acetamide moiety. For instance, the solvatochromic effects observed in 2-chloro-N-(2,4-dinitrophenyl) acetamide suggest that the compound's optical properties can change with the polarity of the solvent, which may be indicative of a deprotonation process in polar solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of chlorine and other substituents can affect properties such as solubility, melting point, and reactivity. The spectroscopic features, including IR and MS spectra, provide insights into the characteristic peaks and help in the identification of the molecular structure . Quantum chemical calculations, such as DFT studies, are used to determine structural, thermodynamical, and vibrational characteristics of these compounds .
Applications De Recherche Scientifique
Pharmaceutical Research :
- (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide is a potent anti-inflammatory and analgesic agent without centrally acting muscle relaxant activity. This compound was developed as part of research into nonsedating muscle relaxants (Musso et al., 2003).
Chemical Analysis and Spectroscopy :
- N-methylacetamide has been used to study amide infrared spectrum contributions, facilitating greater understanding in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Herbicide Research :
- Research into chloracetamide herbicides reveals that compounds like 2-chloro-N-methylacetamide affect protein synthesis in plants, providing insights into their mode of action as herbicides (Deal et al., 1980).
Organic Synthesis :
- 2-Chloro-N-methylacetamide has been utilized in the development of new reagents for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, significant in various organic reactions (Manjunath et al., 2006).
Environmental Chemistry :
- The kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water have been studied using N-methylacetamide, providing insights into environmental processes and reactions (Duan et al., 2010).
Medical and Dermatological Research :
- Chloracetamide, closely related to 2-Chloro-N-methylacetamide, has been identified as a strong sensitizer in dermatological studies, which is essential for understanding allergic reactions and skin sensitivities (Mørk, 1979).
Molecular Structure Studies :
- Research into the molecular structures of gases like acetamide and N-methylacetamide has provided valuable data on bond distances and angles, contributing to our understanding of molecular geometry (Kimura & Aoki, 1953).
Quantum Chemistry :
- Studies on the interaction of ions with N-methylacetamide in water have implications for understanding ion effects on proteins, a key area in biophysical chemistry and molecular biology (Pluhařová et al., 2014).
Polymer Science :
- N-Methyl-N-(p-vinylbenzyl) acetamide, synthesized from p-chloromethylstyrene and N-methylacetamide, has been used in creating polymers that serve as phase transfer catalysts for nucleophilic substitution reactions (Kondo et al., 1986).
Chemical Kinetics :
- The kinetics of the reaction between N-methylacetamide and sodium hypochlorite, yielding N-chloro-N-methylacetamide, has been studied to understand its reactivity and reaction mechanisms (Antelo et al., 1995).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZLOOPIXHWKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242065 | |
| Record name | 2-Chloro-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methylacetamide | |
CAS RN |
96-30-0 | |
| Record name | 2-Chloro-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-methylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-methylacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-N-METHYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW385P414 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



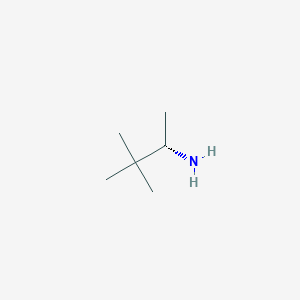
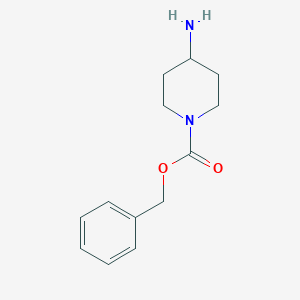
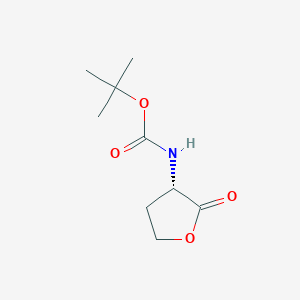
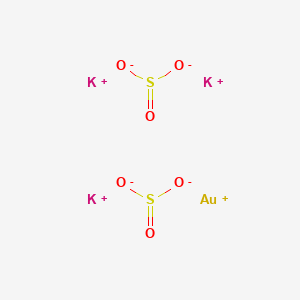
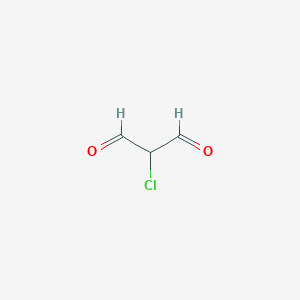
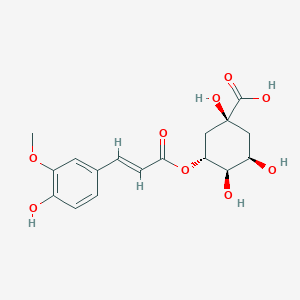
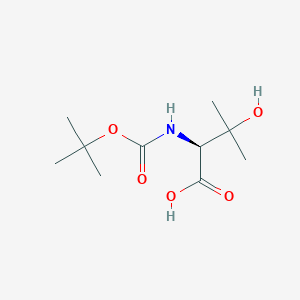
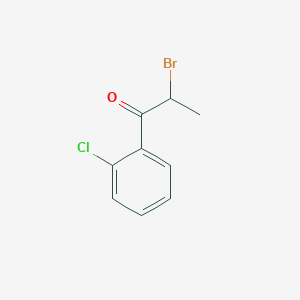
![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)
